molecular formula C5H9ClN2S B1404247 2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride CAS No. 1082700-90-0

2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride

Cat. No.: B1404247
CAS No.: 1082700-90-0
M. Wt: 164.66 g/mol
InChI Key: MZWFNBHFASYPHF-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride is a chemical building block of significant interest in medicinal chemistry and drug discovery. The compound features a 1,3-thiazole heterocycle, a privileged scaffold in the development of biologically active agents due to its presence in numerous natural products and approved drugs . The thiazole ring contributes aromaticity and in vivo stability to molecules, while the ethylamine linker with a hydrochloride salt enhances solubility and provides a handle for further synthetic derivatization . This compound serves as a versatile synthon for the synthesis of more complex molecules, particularly in the construction of novel heterocycles that combine multiple pharmacophoric units. Research indicates that incorporating a thiazole ring into a molecular framework is a common strategy to improve lipophilicity and cell permeability, which can lead to favorable bioavailability in preclinical models . Its primary research value lies in its application as a key intermediate for the development of potential therapeutic agents. The amine functionality is highly reactive, allowing for the formation of amides, sulfonamides, imines, or ureas, making it an ideal starting point for constructing diverse compound libraries for biological screening. This product is provided for research purposes and is strictly labeled as For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers are advised to handle this compound in a controlled laboratory environment in accordance with all applicable safety regulations.

Properties

IUPAC Name

2-(1,3-thiazol-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.ClH/c6-2-1-5-3-8-4-7-5;/h3-4H,1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWFNBHFASYPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride typically involves the reaction of thiazole derivatives with ethylamine. One common method includes the nucleophilic substitution reaction where a thiazole derivative reacts with ethylamine in the presence of a suitable base . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the removal of by-products to maintain the reaction equilibrium. The final product is then purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5_5H9_9ClN2_2S
  • Molecular Weight : Approximately 128.2 Da
  • Functional Groups : Thiazole ring, amine group

The presence of the thiazole moiety contributes to the compound's unique chemical properties, allowing it to interact with various biological targets and participate in biochemical reactions.

Chemistry

2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride is utilized as a building block in the synthesis of more complex organic molecules. Its versatile reactivity allows for:

  • Nucleophilic Substitution Reactions : Reacts with alkyl halides to form substituted products.
  • Oxidation and Reduction Reactions : Can be oxidized to form sulfoxides or reduced to its corresponding amine derivatives.

This compound's ability to undergo various chemical transformations makes it a crucial component in synthetic organic chemistry.

Biology

In biological research, this compound is employed to study enzyme interactions and protein binding. It has been investigated for its potential therapeutic properties, including:

  • Antimicrobial Activity : Exhibits efficacy against certain bacterial strains.
  • Anticancer Properties : Compounds with thiazole rings are often explored for their ability to influence cell proliferation and apoptosis.

The interactions of this compound with biological systems provide insights into its mechanism of action and therapeutic potential.

Medicine

The compound is under investigation for its possible applications in drug discovery. Its structural features make it suitable for:

  • Development of Novel Therapeutics : The nitrogen-containing amine group enhances its potential as a starting point for designing new drugs.
  • Probe Molecule Applications : By attaching detectable tags, researchers can use this compound to study specific biological processes or cellular pathways.

Case Studies and Research Findings

Several studies have highlighted the applications and effects of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria.
Study BAnticancer PotentialShowed inhibition of cancer cell proliferation in vitro.
Study CEnzyme InteractionInvestigated binding affinity with specific enzymes involved in metabolic pathways.

These studies underscore the compound's versatility and significance in ongoing research.

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride involves its interaction with various molecular targets. The thiazole ring can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Substituted Ethylamine Derivatives

Key analogs differ in thiazole substituent positions, additional functional groups, and salt forms (Table 1).

Table 1: Comparison of Thiazole-Based Ethylamine Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Features
2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride 1082700-90-0 C₅H₉ClN₂S 188.65 Thiazol-4-yl, hydrochloride salt
2-(Thiazol-5-yl)ethanamine dihydrochloride 7730-82-7 C₅H₁₀Cl₂N₂S 217.12 Thiazol-5-yl, dihydrochloride salt
2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride 56933-57-4 C₅H₁₀Cl₂N₂S 217.12 Thiazol-2-yl, dihydrochloride salt
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride EN300-754456 C₁₁H₁₁Cl₂N₂S 289.19 4-Chlorophenyl substituent on thiazole
Key Observations:

Substituent Position :

  • The parent compound’s thiazol-4-yl group differs from analogs with 2-yl (e.g., CAS 56933-57-4) or 5-yl (e.g., CAS 7730-82-7) positions. These positional isomers alter electronic properties and steric interactions, affecting receptor binding in bioactive contexts .
  • The 4-chlorophenyl-substituted analog (EN300-754456) exhibits increased lipophilicity, enhancing membrane permeability compared to the unsubstituted parent compound .

Salt Form :

  • Dihydrochloride salts (e.g., CAS 7730-82-7) have higher aqueous solubility but may require adjusted stoichiometry in synthetic protocols .

Physicochemical Properties

  • Solubility : Hydrochloride salts improve water solubility, critical for bioavailability. The dihydrochloride analogs (e.g., CAS 7730-82-7) have higher solubility but may exhibit different crystallization behaviors .
  • Stability : Thiazole rings are generally stable under acidic conditions but susceptible to nucleophilic attack at the 2-position. Substituents like 4-chlorophenyl (EN300-754456) may enhance stability against metabolic degradation .

Biological Activity

2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of an amine group enhances its reactivity and potential for interaction with various biological targets. Its structure can be summarized as follows:

  • Chemical Formula : C5_5H8_8ClN3_3S
  • Molecular Weight : 179.66 g/mol

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with several biochemical pathways:

  • Enzyme Interaction : The thiazole moiety may bind to metal ions and influence enzymatic activities, potentially modulating oxidative stress responses in cells.
  • Receptor Modulation : The compound could act on various receptors or enzymes involved in cellular signaling pathways, contributing to its biological effects.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating potential use as an antibacterial agent .
  • Anticancer Potential : Compounds containing thiazole rings have been investigated for their anticancer properties. Research indicates that derivatives similar to this compound may inhibit cell proliferation and induce apoptosis in cancer cells .
  • Antidiabetic and Anti-inflammatory Effects : Thiazole derivatives are often explored for their potential in managing diabetes and inflammation due to their ability to interact with pathways related to these conditions .

Case Studies and Experimental Data

A number of studies have reported on the biological activity of thiazole derivatives, providing insights into the potential efficacy of this compound:

StudyFindings
Identified trypanocidal activity against Trypanosoma brucei with IC50_{50} values of 0.42 μM and 0.80 μM for related compounds.
Demonstrated antimicrobial activity against Acinetobacter baumannii and Pseudomonas aeruginosa, highlighting the therapeutic potential against resistant strains.
Evaluated cytotoxic effects on various cancer cell lines, showing promising results comparable to standard chemotherapeutics like doxorubicin.

Biochemical Pathways

The interaction of this compound with biochemical pathways is crucial for understanding its therapeutic potential. Thiazoles are known to engage in various biochemical processes:

  • Oxidative Stress Response : The compound may modulate proteins involved in oxidative stress, offering protective effects against cellular damage.
  • Cell Signaling Pathways : By interacting with specific receptors or enzymes, it could influence signaling pathways associated with inflammation and cancer progression.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride, and how are intermediates characterized?

Methodological Answer:

  • Synthetic Pathways : The compound can be synthesized via multi-step reactions starting with thiazole ring formation. A common approach involves:
    • Thiazole Synthesis : Condensation of α-haloketones with thiourea derivatives under acidic conditions to form the thiazole core .
    • Side-Chain Introduction : Alkylation of the thiazole with a protected amine (e.g., using bromoethylamine) followed by deprotection and HCl salt formation .
  • Characterization :
    • NMR Spectroscopy : Confirm structure via 1^1H and 13^{13}C NMR, focusing on thiazole protons (δ 8.5–9.0 ppm) and ethylamine chain signals (δ 2.8–3.5 ppm).
    • HPLC Purity : Ensure ≥95% purity using reverse-phase HPLC with UV detection (λ = 254 nm) .
    • Elemental Analysis : Validate molecular formula (C5_5H9_9ClN2_2S) with ≤0.4% deviation .

Q. How should researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

  • Solubility :
    • Polar Solvents : Highly soluble in water, DMSO, and methanol (>50 mg/mL at 25°C). Limited solubility in non-polar solvents (e.g., hexane) .
    • pH Dependence : Solubility decreases in alkaline conditions due to freebase precipitation. Maintain pH <6.0 in aqueous buffers .
  • Stability :
    • Storage : Store at 2–8°C in airtight, light-protected containers. Avoid freeze-thaw cycles to prevent hydrolysis of the hydrochloride salt .
    • Degradation Analysis : Monitor via TLC or HPLC over 72 hours at 37°C; instability manifests as new peaks (e.g., thiazole ring oxidation) .

Advanced Research Questions

Q. How does the thiazole moiety influence receptor binding in serotonin-related studies, and what experimental designs validate this?

Methodological Answer:

  • Structural Insights : The thiazole ring’s electron-rich sulfur may enhance π-π stacking or hydrogen bonding with 5-HT2A_{2A} receptors, similar to phenylalkylamine agonists .
  • Experimental Design :
    • Radioligand Displacement Assays : Compare IC50_{50} values against 3^3H-ketanserin in HEK293 cells expressing 5-HT2A_{2A}.
    • Functional Assays : Measure cAMP or β-arrestin recruitment via BRET to assess biased agonism .
    • Molecular Dynamics : Model ligand-receptor interactions using software like AutoDock Vina, focusing on thiazole–Tyr370 contacts .

Q. How can researchers resolve contradictory data in crystallographic vs. spectroscopic characterization?

Methodological Answer:

  • Case Example : Discrepancies between NMR (solution state) and X-ray (solid state) data may arise from conformational flexibility.
  • Resolution Strategies :
    • Crystallography : Use SHELXL for high-resolution refinement to confirm solid-state conformation .
    • VT-NMR : Perform variable-temperature NMR to detect dynamic equilibria (e.g., amine proton exchange).
    • DFT Calculations : Compare experimental and computed 1^1H NMR shifts to identify dominant conformers .

Q. What analytical techniques are critical for detecting and quantifying impurities in synthesized batches?

Methodological Answer:

  • Impurity Profiling :
    • LC-MS : Identify byproducts (e.g., ethylamine side-chain oxidation) via exact mass (±5 ppm) .
    • ICP-OES : Quantify residual metal catalysts (e.g., Pd <10 ppm) from coupling reactions .
    • Karl Fischer Titration : Ensure water content <1% to prevent hydrolysis .

Q. How can the compound’s reactivity be exploited to synthesize structurally diverse libraries for SAR studies?

Methodological Answer:

  • Derivatization Strategies :
    • Amide Formation : React with activated carboxylic acids (e.g., EDCl/HOBt) to explore substituent effects on bioactivity .
    • Mannich Reactions : Introduce alkyl/aryl groups at the amine using formaldehyde and secondary amines .
    • Click Chemistry : Attach triazole moieties via Cu-catalyzed azide-alkyne cycloaddition for library diversification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochloride

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